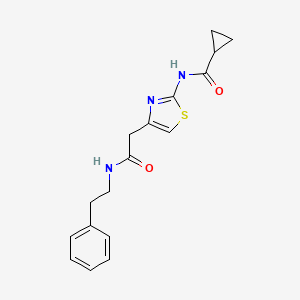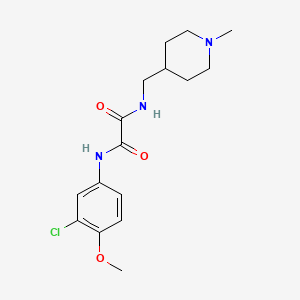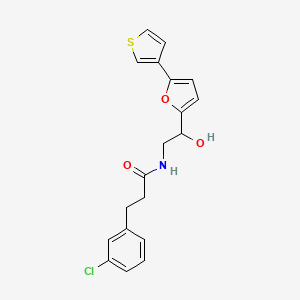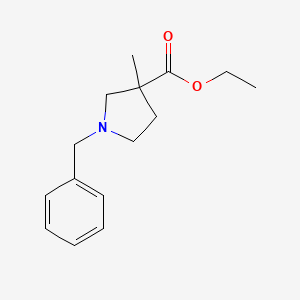![molecular formula C21H14Cl2N2OS B2569773 2-{[(2,3-dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone CAS No. 338957-76-9](/img/structure/B2569773.png)
2-{[(2,3-dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{[(2,3-dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone”, also known as DCQ, is a compound belonging to the quinazolinone family. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of quinazolinones like DCQ can be classified into three categories based on the substitution patterns of the ring system: 2-Substituted-4(3H)-quinazolinones, 3-Substituted-4(3H)-quinazolinones, and 2,3-Disubstituted-4(3H)-quinazolinones . The most common approach involves amidation of 2-aminobenzoic acid derivatives .Molecular Structure Analysis
The molecular formula of DCQ is C21H14Cl2N2OS, and its molecular weight is 413.32.Chemical Reactions Analysis
Quinazolinone derivatives have diverse chemical reactions. They show reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction, and other reactions .科学的研究の応用
Synthesis and Medicinal Chemistry Applications
Quinazolinones, including the compound , have been extensively studied for their potential in medicinal chemistry. These compounds are recognized for their versatility as a lead molecule in drug discovery, with various derivatives synthesized to explore their biological activities. The stability of the quinazolinone nucleus allows for the introduction of numerous bioactive moieties, aiming to create new medicinal agents with antibacterial properties against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).
Optoelectronic Material Development
Beyond their biological applications, quinazolinone derivatives have also been explored for their potential in optoelectronic material development. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel materials used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These derivatives are particularly important for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, and for applications such as nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Anticancer Activity
Quinazolinone derivatives have been noted for their anticancer activity, with research focused on understanding their mechanisms of action against various cancer cell lines. These derivatives inhibit the growth of cancer cells by modulating the expression of specific genes and proteins involved in cancer progression. The anticancer activity of quinazolinones is attributed to their ability to interfere with the pharmacological pathways of different targets, including receptor tyrosine kinases, epidermal growth factor receptors, and others involved in the disease's progression (Moorthy et al., 2023).
Environmental Impact and Degradation
The environmental impact and degradation of related compounds, particularly chlorophenols which share structural similarities with the dichlorophenyl moiety in the compound of interest, have been assessed. These studies provide insights into the toxicity, persistence, and biodegradation potential of chlorophenols in aquatic environments. While not directly related to the specific quinazolinone compound, these studies highlight the broader environmental considerations of structurally related compounds and the importance of understanding their behavior in natural settings (Krijgsheld & Gen, 1986).
特性
IUPAC Name |
2-[(2,3-dichlorophenyl)sulfanylmethyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS/c22-16-10-6-12-18(20(16)23)27-13-19-24-17-11-5-4-9-15(17)21(26)25(19)14-7-2-1-3-8-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXLNOAFYWWXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CSC4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,3-dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B2569696.png)

![2-(3,4-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2569701.png)
![5-((4-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2569702.png)


![3-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2569706.png)
![N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2569707.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2569709.png)

![1-{1-[3-(2,5-Dimethylphenoxy)propyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2569711.png)
![N-(2,4-difluorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2569713.png)